2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide
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Overview
Description
2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a chlorophenylamino group. Its molecular formula is C16H14Cl3N3O, and it has a molecular weight of 402.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, typically in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
Uniqueness
What sets 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N2O/c17-12-7-4-8-13(10-12)21-15(16(18,19)20)22-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,21H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWYKYWKUWUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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